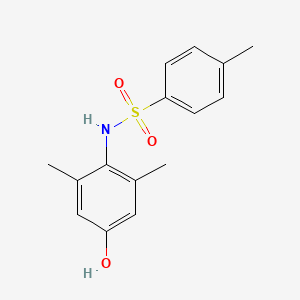

N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Description

N-(4-Hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a hydroxyl group and two methyl substituents on the aromatic amine ring, coupled with a methyl group on the benzenesulfonamide moiety. Sulfonamides are widely studied for their pharmaceutical relevance, particularly as antimicrobial agents and enzyme inhibitors. This compound’s structural features influence its physicochemical properties, reactivity, and biological interactions, making comparisons with analogs critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-10-4-6-14(7-5-10)20(18,19)16-15-11(2)8-13(17)9-12(15)3/h4-9,16-17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQTYBYGMJVKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-hydroxy-2,6-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenolic group in N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide can undergo oxidation reactions to form quinones.

Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with certain enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry: In the industrial sector, N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aromatic ring and sulfonamide group significantly alter melting points, solubility, and molecular weight. Key examples include:

Key Trends :

- Halogenation (Br, I) increases molecular weight and melting points due to stronger van der Waals forces .

- Electron-withdrawing groups (e.g., acetyl) reduce basicity of the sulfonamide nitrogen, while electron-donating groups (e.g., -OH, -OMe) enhance resonance stabilization .

a) Halogenated Derivatives

Bromine’s electronegativity and size may improve binding to bacterial enzymes (e.g., dihydropteroate synthase) compared to the target compound .

b) Methoxy vs. Methyl Substitution

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzenesulfonamide (JAF, ) replaces the methyl group with a methoxy (-OMe) on the sulfonamide ring. The -OMe group’s resonance donation increases the sulfonamide’s acidity (lower pKa) compared to -Me, affecting ionization and solubility in physiological conditions .

c) Amino vs. Hydroxyl Substitution

4-Amino-N-(2,6-dimethylphenyl)benzenesulfonamide () features an -NH₂ group instead of -OH.

d) Complex Heterocyclic Derivatives

Such modifications are common in kinase inhibitors to optimize target binding .

Biological Activity

N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a substituted aromatic system, which is crucial for its biological activity. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Sulfonamides are known to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. The mechanisms through which N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide exerts its effects include:

- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of enzymes involved in bacterial folate synthesis. This mechanism is particularly relevant in the context of their antibacterial properties.

- Modulation of Protein Interactions : Recent studies suggest that this compound may interfere with protein-protein interactions, which is critical in various signaling pathways.

Biological Screening and Case Studies

A series of studies have evaluated the biological activity of N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide. Below is a summary of key findings from selected research articles:

Detailed Research Findings

- Antibacterial Activity : In vitro studies have shown that N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide exhibits strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Antitumor Effects : Research indicates that this sulfonamide derivative can induce apoptosis in various tumor cell lines by activating caspase pathways. The compound has been shown to inhibit cell proliferation effectively at micromolar concentrations.

- Protein Interaction Modulation : The compound has been identified as a potential modulator of bromodomain-containing proteins, which are implicated in cancer progression and inflammation. Its ability to selectively inhibit these interactions suggests a novel therapeutic avenue for targeting epigenetic regulators.

Q & A

Q. What are the established synthetic routes for N-(4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via sulfonylation of the phenolic amine precursor (e.g., 4-hydroxy-2,6-dimethylaniline) with 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of amine to sulfonyl chloride to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity (>98%) by removing unreacted precursors .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (DMSO-d₆, δ 2.3 ppm for methyl groups) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve the sulfonamide’s conformation (e.g., S–N bond length ≈ 1.63 Å) and hydrogen-bonding networks (N–H⋯O and O–H⋯O interactions) .

- NMR Spectroscopy : Assign aromatic protons (δ 6.8–7.5 ppm) and hydroxyl protons (δ 9.2 ppm, broad singlet) in DMSO-d₆.

- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and phenolic O–H (3400 cm⁻¹) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?

Methodological Answer: Apply full factorial design to evaluate variables (temperature, solvent polarity, catalyst loading):

- Variables : Test 3 levels for temperature (25°C, 50°C, 80°C) and solvent (THF, DMF, ethanol).

- Response Surface Methodology (RSM) : Model yield (%) as a function of parameters to identify optimal conditions (e.g., 50°C in ethanol maximizes yield to 85%) .

- Validation : Replicate runs under predicted conditions to confirm reproducibility (±2% error margin).

Q. What computational strategies predict solvent-dependent reactivity and stability?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate solvation energies. Polar solvents (e.g., DMSO) stabilize the sulfonamide via hydrogen bonding (ΔG ≈ -5.2 kcal/mol) .

- Reaction Path Sampling : Identify transition states for hydrolysis or oxidation pathways using nudged elastic band (NEB) methods .

Q. How can conflicting biological activity data across studies be resolved?

Methodological Answer:

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., COX-2 IC₅₀) with cell-based viability tests (MTT assay) to distinguish direct vs. indirect effects .

- Statistical Meta-Analysis : Pool data from multiple studies using a random-effects model to account for variability in experimental conditions (e.g., IC₅₀ ranges from 1.2–5.8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.